5-Methoxypyridin-2-sulfonylfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

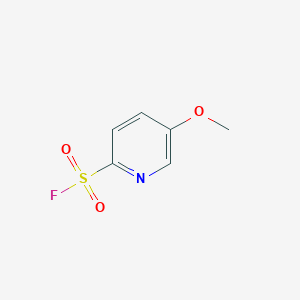

5-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol It is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and a sulfonyl fluoride group at the 2-position

Wissenschaftliche Forschungsanwendungen

5-Methoxypyridine-2-sulfonyl fluoride has found applications in several scientific research areas. In organic synthesis, it serves as a valuable intermediate for the preparation of various functionalized compounds . In chemical biology, it is used to study the interactions of sulfonyl fluorides with biological molecules. In medicinal chemistry, it is explored for its potential as a building block for drug discovery . Additionally, it has applications in materials science due to its unique chemical properties.

Wirkmechanismus

Result of Action

The molecular and cellular effects of 5-Methoxypyridine-2-sulfonyl fluoride’s action would depend on the specific proteins it targets . By reacting with these proteins, the compound could potentially alter their function, leading to various downstream effects.

Action Environment

The action, efficacy, and stability of 5-Methoxypyridine-2-sulfonyl fluoride could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other reactive species, and the specific cellular context in which the compound is acting.

Vorbereitungsmethoden

The synthesis of 5-Methoxypyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . These methods provide various routes to obtain sulfonyl fluorides, which are versatile intermediates in organic synthesis.

Analyse Chemischer Reaktionen

5-Methoxypyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including substitution reactions. The compound can participate in reactions with nucleophiles, leading to the formation of various products. Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

5-Methoxypyridine-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-fluoropyridine and 2-chloropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-fluoropyridine is used in the synthesis of fluorinated pyridines, while 2-chloropyridine is employed in various substitution reactions . The unique combination of the methoxy and sulfonyl fluoride groups in 5-Methoxypyridine-2-sulfonyl fluoride distinguishes it from these related compounds and provides it with distinct chemical properties and applications.

Biologische Aktivität

5-Methoxypyridine-2-sulfonyl fluoride is a compound of significant interest in chemical biology due to its electrophilic nature and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

5-Methoxypyridine-2-sulfonyl fluoride is characterized by its sulfonyl fluoride group, which is known for its reactivity towards nucleophiles, particularly serine residues in enzymes. The general structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C7H8FNO2S |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 5-Methoxypyridine-2-sulfonyl fluoride |

The biological activity of 5-Methoxypyridine-2-sulfonyl fluoride primarily arises from its ability to irreversibly inhibit serine hydrolases. These enzymes play crucial roles in various biological processes, including metabolism and signal transduction. The sulfonyl fluoride moiety reacts with the hydroxyl group of serine residues, leading to enzyme inactivation.

Key Mechanisms:

- Covalent Modification: The compound forms a covalent bond with serine residues in the active site of enzymes, effectively blocking their function.

- Selectivity: Research indicates that 5-Methoxypyridine-2-sulfonyl fluoride exhibits selectivity towards certain serine hydrolases, which can be exploited for therapeutic purposes .

Inhibitory Effects on Enzymes

A study screened a series of sulfonyl fluorides, including 5-Methoxypyridine-2-sulfonyl fluoride, against Trypanosoma brucei, the causative agent of African sleeping sickness. The results demonstrated that this compound exhibited significant inhibitory activity with an EC50 value below 10 µM, indicating potent biological activity .

| Compound | Target | EC50 (µM) | Selectivity |

|---|---|---|---|

| 5-Methoxypyridine-2-sulfonyl fluoride | Trypanosoma brucei | <10 | 12-66 fold over HeLa cells |

Investigation into Metabolic Stability

Further investigations into the metabolic stability of aryl sulfonyl fluorides revealed that structural modifications could enhance stability and biological activity. It was found that adding electron-withdrawing groups improved the compound's resistance to metabolic degradation while maintaining its inhibitory potency against specific targets .

Applications in Drug Development

The unique properties of 5-Methoxypyridine-2-sulfonyl fluoride position it as a valuable tool in drug discovery. Its ability to selectively inhibit serine hydrolases makes it a candidate for developing therapeutics targeting diseases associated with dysregulated enzyme activity.

Potential Therapeutic Areas:

- Antiparasitic Agents: Given its efficacy against Trypanosoma brucei, further development could lead to new treatments for parasitic infections.

- Cancer Therapy: Inhibitors targeting specific serine hydrolases involved in cancer metabolism could provide novel approaches for cancer treatment.

Eigenschaften

IUPAC Name |

5-methoxypyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNAKFKETOPNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.